BF3 Site vs. Androgen Binding Pocket: Mechanistic Differentiation from Enzalutamide and Bicalutamide
920115-74-8 is designed as a BF3 site ligand, whereas the clinical antiandrogens Enzalutamide and Bicalutamide target the androgen binding pocket (ABP). The BF3 site is a topographically distinct surface pocket whose engagement has been demonstrated to inhibit AR transcriptional activity, block co-chaperone interactions, and suppress nuclear translocation even in the presence of ABP mutations that confer resistance to conventional agents [1][2]. Within the 2-((2-phenoxyethyl)thio)-1H-benzimidazole series, certain BF3 ligands demonstrated significant antiandrogen potency against both LNCaP and Enzalutamide-resistant prostate cancer cell lines, while the N-H parent scaffold showed only weak BF3 inhibition (IC50 = 4,200 nM) [3]. The N-allyl substitution in 920115-74-8 represents a key structural elaboration explored within this SAR campaign.
| Evidence Dimension | Molecular target and resistance profile |
|---|---|
| Target Compound Data | Designed BF3 site ligand; specific IC50 not publicly disclosed for this exact compound |
| Comparator Or Baseline | Enzalutamide and Bicalutamide: target androgen binding pocket; susceptible to F876L and W741L mutations respectively |
| Quantified Difference | Qualitative differentiation: BF3 binding is orthogonal to ABP binding; BF3 ligands retain activity in Enzalutamide-resistant models per class-level evidence |
| Conditions | LNCaP and Enzalutamide-resistant prostate cancer cell lines; AR transcriptional activity assays |
Why This Matters
For researchers building AR inhibitor panels, this compound provides a mechanistically orthogonal probe that is structurally validated within the BF3-focused SAR series, distinct from ABP-targeted clinical agents.
- [1] Munuganti, R. S. N.; Leblanc, E.; Axerio-Cilies, P.; Labriere, C.; Frewin, K.; Singh, K.; Hassona, M. D. H.; Lack, N. A.; Li, H.; Ban, F.; Tomlinson Guns, E. S.; Young, R. N.; Rennie, P. S.; Cherkasov, A. J. Med. Chem. 2013, 56 (3), 1136-1148. View Source
- [2] Lallous, N.; Leblanc, E.; Munuganti, R. S. N.; Hassona, M. D. H.; Nakouzi, N. A.; Awrey, S.; Morin, H.; Roshan-Moniri, M.; Singh, K.; Lawn, S.; Yamazaki, T.; Adomat, H. H.; Andre, C.; Daugaard, M.; Young, R. N.; Guns, E. S.; Rennie, P. S.; Cherkasov, A. Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation. Mol. Cancer Ther. 2016, 15 (12), 2936-2945. View Source
- [3] BindingDB Entry BDBM44830. 2-(2-Phenoxy-ethylsulfanyl)-1H-benzoimidazole. IC50 = 4.20E+3 nM. View Source
